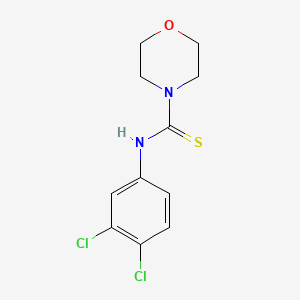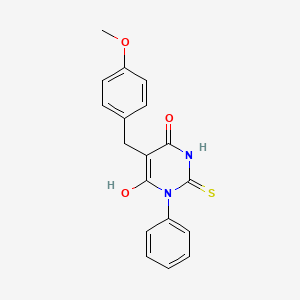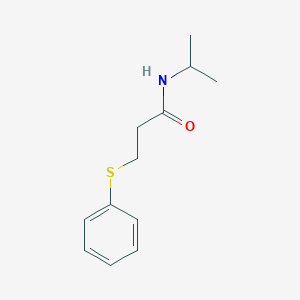![molecular formula C20H16N2O2 B5860407 4-{[3-(1-naphthyl)acryloyl]amino}benzamide](/img/structure/B5860407.png)
4-{[3-(1-naphthyl)acryloyl]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[3-(1-naphthyl)acryloyl]amino}benzamide, also known as NAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. NAB is a synthetic molecule that belongs to the class of acrylamide derivatives and has a molecular weight of 348.4 g/mol.
作用机制
The exact mechanism of action of 4-{[3-(1-naphthyl)acryloyl]amino}benzamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of enzymes such as topoisomerase II and histone deacetylase, leading to DNA damage and cell death. In neurons, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and protection against oxidative stress and inflammation. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and caspase-9, leading to cell death. In neurons, this compound has been shown to protect against oxidative stress and inflammation by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase.
实验室实验的优点和局限性
One of the main advantages of 4-{[3-(1-naphthyl)acryloyl]amino}benzamide is its versatility, as it can be used in various fields of research. Another advantage is its low toxicity, making it a safe compound to work with in the laboratory. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for research on 4-{[3-(1-naphthyl)acryloyl]amino}benzamide, including the development of new derivatives with improved efficacy and selectivity, the investigation of its potential applications in other fields such as immunology and infectious diseases, and the exploration of its mechanism of action in more detail. Additionally, the use of this compound in combination with other drugs or therapies could lead to synergistic effects and improved outcomes in various diseases.
合成方法
4-{[3-(1-naphthyl)acryloyl]amino}benzamide can be synthesized through a simple reaction between 4-aminobenzamide and 3-(1-naphthyl)acryloyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform, and the resulting product is purified through column chromatography. The yield of this compound obtained through this method is typically around 50-60%.
科学研究应用
4-{[3-(1-naphthyl)acryloyl]amino}benzamide has been extensively studied for its potential applications in various fields of research, including cancer therapy, neuroprotection, and drug discovery. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and inflammation, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, this compound has been used as a scaffold for the development of new drugs with improved efficacy and selectivity.
属性
IUPAC Name |
4-[[(E)-3-naphthalen-1-ylprop-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c21-20(24)16-8-11-17(12-9-16)22-19(23)13-10-15-6-3-5-14-4-1-2-7-18(14)15/h1-13H,(H2,21,24)(H,22,23)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHGFBDIXVGPJI-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5860329.png)
![N-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5860346.png)
![3-[1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5860347.png)


![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5860362.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(isobutyrylamino)benzamide](/img/structure/B5860381.png)

amino]methyl}phenol](/img/structure/B5860386.png)
![2-pyridinecarbaldehyde [4-chloro-5-(4-chlorophenyl)-2-thienyl]hydrazone](/img/structure/B5860404.png)

![3,4-dimethoxybenzaldehyde [3-allyl-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5860417.png)

